Cyclopentyl fentanyl hydrochloride
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Overview
Description
Cyclopentyl fentanyl hydrochloride is an opioid analgesic that is an analog of fentanyl. It has been sold online as a designer drug, mainly in Sweden and other Scandinavian countries . This compound is categorized as a Schedule I controlled substance in the United States . This compound is known for its potent analgesic effects, similar to those of fentanyl, but with slight structural modifications that result in different pharmacological properties .
Preparation Methods
The synthesis of cyclopentyl fentanyl hydrochloride involves several steps. One efficient method for synthesizing fentanyl and its analogs includes a three-step strategy that produces high yields of the desired compounds . The general synthetic route involves:
Reaction of 4-piperidone hydrochloride with aniline: This step produces 4-anilinopiperidine.
Alkylation with phenethyl halide: The 4-anilinopiperidine is then reacted with phenethyl halide under reflux conditions in a highly alkaline medium to give 4-anilino-N-phenethylpiperidine.
Conversion to cyclopentyl fentanyl: The final step involves reacting 4-anilino-N-phenethylpiperidine with cyclopentanecarboxylic acid chloride to produce cyclopentyl fentanyl, which is then converted to its hydrochloride salt.
Chemical Reactions Analysis
Cyclopentyl fentanyl hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves hydroxylation and further oxidation steps.
Reduction: Reduction reactions can occur under specific conditions, leading to the formation of reduced analogs.
Substitution: Common substitution reactions include N- and O-dealkylation and O-methylation.
Hydrolysis: Hydrolysis reactions can lead to the formation of normetabolites and other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents . The major products formed from these reactions are often hydroxylated, dealkylated, or methylated derivatives .
Scientific Research Applications
Cyclopentyl fentanyl hydrochloride is primarily used in scientific research and forensic applications. It serves as an analytical reference material for the study of opioid receptors and their interactions . Researchers use this compound to investigate the pharmacological properties of fentanyl analogs and to develop detection methods for forensic toxicology . Additionally, it is used in studies related to pain management and the development of new analgesics .
Mechanism of Action
Cyclopentyl fentanyl hydrochloride exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor . This binding activates G-proteins, which in turn downregulate adenylate cyclase, reducing the concentration of cyclic AMP (cAMP) . The decrease in cAMP levels leads to reduced neurotransmitter release and altered pain perception. The compound’s analgesic effects are primarily mediated through this pathway .
Comparison with Similar Compounds
Cyclopentyl fentanyl hydrochloride is structurally similar to other fentanyl analogs, such as:
- Cyclopropyl fentanyl
- Cyclobutyl fentanyl
- Cyclohexyl fentanyl
- 2,2,3,3-Tetramethylcyclopropyl fentanyl (TMCPF)
These compounds differ mainly in the size and structure of the alicyclic ring. For example, cyclopropyl fentanyl has a three-carbon ring, while cyclohexyl fentanyl has a six-carbon ring . The differences in ring size and structure result in variations in their metabolic pathways and pharmacological properties . This compound is unique due to its specific ring structure, which influences its binding affinity and potency at opioid receptors .
Properties
CAS No. |
2306824-94-0 |
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Molecular Formula |
C25H33ClN2O |
Molecular Weight |
413.0 g/mol |
IUPAC Name |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopentanecarboxamide;hydrochloride |
InChI |
InChI=1S/C25H32N2O.ClH/c28-25(22-11-7-8-12-22)27(23-13-5-2-6-14-23)24-16-19-26(20-17-24)18-15-21-9-3-1-4-10-21;/h1-6,9-10,13-14,22,24H,7-8,11-12,15-20H2;1H |
InChI Key |
ZEYJIGZFICSSRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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